molecular formula C10H12BrNOS B8696833 Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, bromide CAS No. 63123-34-2

Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, bromide

Cat. No. B8696833
CAS RN: 63123-34-2
M. Wt: 274.18 g/mol
InChI Key: KMZBNPIZUBVKDQ-UHFFFAOYSA-M
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Description

Benzothiazolium, 3-(2-hydroxyethyl)-2-methyl-, bromide is a useful research compound. Its molecular formula is C10H12BrNOS and its molecular weight is 274.18 g/mol. The purity is usually 95%.
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properties

CAS RN

63123-34-2

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

2-(2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;bromide

InChI

InChI=1S/C10H12NOS.BrH/c1-8-11(6-7-12)9-4-2-3-5-10(9)13-8;/h2-5,12H,6-7H2,1H3;1H/q+1;/p-1

InChI Key

KMZBNPIZUBVKDQ-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=CC=CC=C2S1)CCO.[Br-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-methylbenzothiazole (5.87 g) and 2-bromoethanol (49.2 g) was stirred and heated in an oil bath at 110° C. for 18 hours. After cooling the reaction mixture to room temperature, adding ethyl acetate (100 ml), and decanting, the resultant solid was then dissolved in methanol (50 ml) and precipitated with ethyl acetate (300 ml). The solid was again recrystallized from a mixture of methanol and ethyl acetate, washed with ethyl acetate (2×25 ml) and dried in an oven under high vacuum at 50° C. overnight to obtain 4.21 g (39%) of 4a.
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
39%

Synthesis routes and methods II

Procedure details

A solution of 2-methylbenzothiazole (5.87 g) and bromoethanol (49.2 g) were stirred in an oil bath at 110° C. for 18 hours. Added ethyl acetate (100 mL) to the reaction mixture and decanted. The residual solid was then dissolved in methanol (50 mL) and precipitated with ethyl acetate (300 mL). The solid was again recrystallized from methanol-ethyl acetate (15 mL/150 mL), washed with ethyl acetate (2×25 mL) and dried in an oven under high vacuum at 50° C. overnight. The yield was 4.21 g (39%). TLC (silica gel, 4:1 methylene chloride-methanol) Rf=0.34.
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step One

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